9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Research on heterocyclic compounds, such as pyrimido[1,2,3-cd]purines and related derivatives, highlights the synthetic strategies and potential pharmacological applications of these molecules. For instance, studies have shown that variations in the substituents on the purine backbone can significantly influence the biological activity and potential therapeutic applications of these compounds (Ondrej Šimon et al., 1995). This area of research is critical for the development of new drugs and therapeutic agents.
Structural Analysis and Material Science
The structural analysis of heterocyclic molecules, through techniques such as X-ray crystallography, provides insights into their potential material science applications. The detailed understanding of molecular geometries, intermolecular interactions, and crystal packing can inform the design of novel materials with specific properties. For example, the study of dimethylformamide solvates of heterocyclic molecules reveals intricate details about hydrogen bonding patterns and molecular conformations (J. N. Low et al., 2004). Such knowledge is invaluable for designing materials with desired mechanical, optical, or electronic properties.
Nonlinear Optical Properties and Photoluminescence
Compounds with pyrimidine and purine cores are being explored for their nonlinear optical (NLO) properties and photoluminescence, indicating potential applications in optical device fabrication and luminescent materials. The synthesis and characterization of pyrimidine-based bis-uracil derivatives have demonstrated significant NLO properties, suggesting these molecules as efficient candidates for NLO device fabrication (B. Mohan et al., 2020).
Molecular Docking and Drug Design
The application of computational methods, including molecular docking studies, to heterocyclic compounds allows for the prediction of their interaction with biological targets. This approach is essential in drug design, where understanding the binding modes and affinities of compounds to specific receptors or enzymes can lead to the development of more effective and selective drugs. For instance, the exploration of pyrimido[2,1-f]purinediones as ligands for serotonin receptors emphasizes the role of molecular docking in identifying promising compounds for further pharmacological evaluation (Sławomir Jurczyk et al., 2004).
Mechanism of Action
Target of Action
The primary target of VU0492967-1 is CapZβ , a protein involved in endosomal trafficking . This protein plays a crucial role in the metastasis of cancer cells .
Mode of Action
VU0492967-1 interacts with its target, CapZβ, to inhibit endosomal trafficking . This interaction results in the inhibition of autophagosome-lysosome fusion and general endosomal-lysosomal degradation . The compound’s action significantly inhibits colony formation, migration, and invasion of various cancer cells .
Biochemical Pathways
This pathway is crucial for the recycling and degradation of integrins, which are involved in the assembly-disassembly dynamics of focal adhesions .
Result of Action
The molecular and cellular effects of VU0492967-1’s action include the inhibition of autophagosome-lysosome fusion and general endosomal-lysosomal degradation . This leads to a significant reduction in the colony formation, migration, and invasion of various cancer cells . In various experimental or transgenic mouse models, VU0492967-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)15(3)13-16/h7-8,13H,5-6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIYNRWYKJHMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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